cis-1,2-Dithiane-4,5-diol

描述

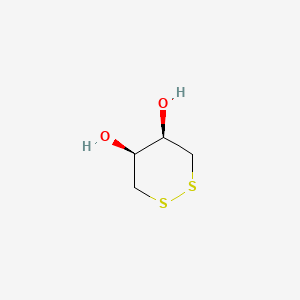

Structure

3D Structure

属性

IUPAC Name |

(4R,5S)-dithiane-4,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGMOWHXEQDBBV-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CSS1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CSS1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Research Trajectories of the 1,2 Dithiane Core Structure

The 1,2-dithiane (B1220274) ring is a recurring structural motif in a number of natural products and has been a focal point in the development of synthetic methodologies. researchgate.net Its significance stems from the unique properties conferred by the disulfide linkage within a six-membered ring, which can undergo reversible redox reactions. This reactivity is crucial for the biological activity of many natural products and has been exploited in the design of chemical probes and potential therapeutic agents.

Research involving the 1,2-dithiane core is proceeding along several key trajectories:

Natural Product Synthesis: The 1,2-dithiane moiety is a key component of various natural products. Consequently, a significant area of research is the development of synthetic routes to these complex molecules, often involving the creation of the 1,2-dithiane ring as a crucial step. uky.edu

Medicinal Chemistry: Derivatives of 1,2-dithiane are being explored for a range of biological activities. The disulfide bond can interact with biological thiols, making these compounds interesting candidates for enzyme inhibition or modulation of redox-sensitive pathways. For instance, functionalized 1,2-dithianes have been synthesized and tested for pesticidal activity. tandfonline.com

Redox-Responsive Systems: The ability of the 1,2-dithiane ring to be opened and closed through reduction and oxidation of the disulfide bond makes it an attractive component for creating redox-responsive materials and probes. researchgate.net These systems can change their properties, such as color or fluorescence, in response to specific biological reductants. researchgate.net

Organometallic Chemistry: The 1,2-dithiane framework has been incorporated into organometallic compounds, such as ferrocene (B1249389) derivatives, to study the electronic and redox properties of the resulting materials. uky.edu

Historical Context of Dithiane Chemistry and Its Evolution

The chemistry of dithianes, particularly 1,3-dithianes, saw a significant evolution with the development of the Corey-Seebach reaction in 1965. nih.govencyclopedia.pub This reaction established 1,3-dithianes as effective "umpolung" reagents, reversing the normal electrophilic reactivity of a carbonyl carbon to a nucleophilic one. wikipedia.org This concept of "polarity inversion" was a groundbreaking development in organic synthesis, allowing for the formation of carbon-carbon bonds in ways that were previously inaccessible. jk-sci.com The reaction involves the deprotonation of a 1,3-dithiane (B146892) to form a stabilized carbanion, which can then react with various electrophiles. wikipedia.org

While much of the historical focus has been on 1,3-dithianes due to their utility as acyl anion equivalents, the study of 1,2-dithianes and 1,4-dithianes has also progressed. researchgate.netnih.gov The investigation into 1,2-dithianes has been largely driven by their presence in natural products and their interesting redox properties. tandfonline.comresearchgate.net The synthesis of the 1,2-dithiane (B1220274) ring is often achieved through the oxidation of the corresponding 1,4-dithiol. wikipedia.org The evolution of dithiane chemistry continues with the development of new synthetic methods and the application of these sulfur-containing heterocycles in increasingly complex molecular architectures. nih.gov

Distinctions and Interrelationships Within the Isomeric Dithiane Diol Series

Elucidation of Absolute Configuration

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is crucial for chiral molecules. For derivatives of this compound, specific analytical techniques have been successfully employed to assign chirality and assess enantiomeric purity.

Application of Single-Crystal X-ray Diffraction for Chiral Assignment

Single-crystal X-ray diffraction stands as a definitive method for the unambiguous determination of a molecule's absolute configuration. This technique provides a detailed three-dimensional map of electron density, allowing for the precise placement of each atom in the crystal lattice.

In the case of the oxidized derivative, (+/-)-cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide, its absolute configuration was determined through the analysis of a chiral derivative. nih.gov Researchers prepared diastereoisomeric esters by reacting the racemic diol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride. After separating the diastereomers, a single-crystal X-ray analysis was performed on the ester derived from the (-)-enantiomer of the diol. The diffraction data conclusively established that the (-)-enantiomer possesses the (4S, 5R) configuration. nih.gov This assignment for the derivative allows for the inferred assignment of the parent enantiomer.

Methodologies for Enantiomeric Resolution and Determination of Optical Purity

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. For cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide, a successful resolution was achieved through chemical derivatization. nih.gov

The racemic diol was converted into a mixture of diastereomeric bis-'Mosher esters'. These diastereomers, having different physical properties, were then separated using chromatographic techniques. Subsequent hydrolysis of each separated diastereomeric ester cleaved the Mosher's acid auxiliary, yielding the individual, optically pure enantiomers of the diol. nih.gov

The optical purity of the resolved enantiomers was confirmed by measuring their specific rotation, a property that quantifies the extent to which a chiral compound rotates plane-polarized light. The distinct specific rotation values for each enantiomer confirmed their separation and high optical purity. nih.gov

Table 1: Optical Rotation Data for Resolved Enantiomers of cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide nih.gov

| Enantiomer | Specific Rotation [α]D (c 0.5, MeOH) | Absolute Configuration |

|---|---|---|

| (+)-enantiomer | +151° | (4R, 5S) |

Intramolecular Dynamics and Conformational Preferences

Energy Profiles and Interconversion Pathways of Chair and Twist Conformations

Like cyclohexane, the 1,2-dithiane ring can adopt several conformations, with the chair and twist-boat (or twist) forms being of lowest energy. Computational studies on the parent 1,2-dithiane molecule have shown that the C2 symmetric chair conformation is significantly more stable than the corresponding twist form. researchgate.net The energy barrier for the interconversion from the more stable chair conformation to the twist conformation has also been calculated, indicating a substantial energy requirement for this process. researchgate.net

The interconversion pathway between the chair and twist conformations is a key aspect of the ring's dynamics. This process involves passing through higher-energy transition states. For the parent 1,2-dithiane, the calculated energy barrier for the chair-to-twist process is 56.3 kJ/mol. researchgate.net

Table 2: Calculated Conformational Energies for 1,2-Dithiane researchgate.net

| Conformation | Relative Stability (kJ/mol) | Interconversion Barrier (Chair-to-Twist) (kJ/mol) |

|---|---|---|

| Chair (C2) | 0 (Most Stable) | 56.3 |

Analysis of Steric and Electronic Influences on Ring Conformation

The conformational preference of the 1,2-dithiane ring is governed by a balance of steric and electronic factors. Six-membered rings like 1,2-dithiane typically favor a chair-like geometry to minimize angular and torsional strain. researchgate.net

Steric Influences : Substituents on the ring, such as the hydroxyl groups in this compound, introduce steric interactions. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms. researchgate.net For cis-1,2-disubstituted systems, this can lead to one substituent being axial and the other equatorial.

Electronic Influences : The presence of the sulfur atoms introduces significant electronic effects. The lone pairs of electrons on the sulfur atoms and the nature of the S-S and C-S bonds influence the ring's geometry. The gauche interaction between substituents can also play a role; in some disubstituted systems, an axial-axial orientation might be preferred over an equatorial-equatorial one to avoid strong steric repulsion between the two substituent groups. researchgate.net Oxidation of the sulfur atoms, as in the 1,1-dioxide derivative, further alters the electronic landscape, introducing strong dipole moments and changing the steric requirements of the sulfur center, which in turn affects the conformational equilibrium. rsc.org

Computational Modeling of Conformational Landscapes

Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model molecular structures and predict their relative energies. researchgate.netresearchgate.net

For the 1,2-dithiane ring system, ab initio molecular orbital calculations have been performed to optimize the geometries of the chair and twist conformations and to calculate their single-point total energies. These studies employ specific levels of theory and basis sets to achieve accurate results. The data generated from these models, such as bond lengths, bond angles, dihedral angles, and energy barriers, provide a detailed picture of the molecule's conformational preferences and dynamics. researchgate.netuomustansiriyah.edu.iq

Table 3: Computational Methods Used in the Conformational Analysis of 1,2-Dithiane researchgate.net

| Method | Basis Set | Application |

|---|---|---|

| Hartree-Fock (HF) | 6-31+G* | Geometry Optimization |

| Møller-Plesset (MP2) | 6-31+G//HF/6-31+G | Single-Point Total Energy Calculation |

Advanced Spectroscopic Characterization Methodologies

The definitive stereochemical and conformational landscape of this compound and its derivatives is elucidated through sophisticated spectroscopic techniques. These methods provide profound insights into the molecule's three-dimensional structure, electronic properties, and intramolecular interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of diastereomers like this compound. By analyzing the chemical shifts (δ), signal multiplicities, and scalar coupling constants (J-values) in both ¹H and ¹³C NMR spectra, the precise spatial arrangement of atoms can be determined.

The key to differentiating the cis and trans isomers lies in the vicinal coupling constants (³J) between the methine protons at the C4 and C5 positions (H4 and H5). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the coupled protons.

In This compound , the hydroxyl groups are on the same side of the ring. In a chair-like conformation, this would typically result in one axial and one equatorial hydroxyl group. The corresponding methine protons would have a gauche relationship, leading to a relatively small ³J(H4,H5) coupling constant.

Conversely, in the trans isomer, where hydroxyl groups can be either diaxial or diequatorial, the dihedral angle would be different, resulting in a distinct and typically larger coupling constant for the diaxial arrangement.

For illustrative purposes, NMR analysis of a related compound, 2,5-dihydroxy-1,4-dithiane, highlights the power of this technique. For the pure cis-isomer, the CH₂ group protons appear as a quartet at δ=2.79 ppm and δ=3.25 ppm, while the CH group proton gives a quartet at δ=4.78 ppm, with specific cis (2.4 Hz) and trans (6.5 Hz) coupling constants confirming the stereochemistry. google.com

Valence and Core Photoelectron Spectroscopy in Conjunction with Theoretical Analysis

Valence and core photoelectron spectroscopy (PES) are powerful experimental techniques that probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. aps.org When combined with high-level theoretical calculations, PES provides deep insights into molecular orbital energies, conformational preferences, and non-covalent interactions like hydrogen bonding. bris.ac.ukdntb.gov.ua

A comprehensive study on a series of substituted disulfides, including the closely related trans-4,5-dihydroxy-1,2-dithiane, demonstrates this approach's utility. aip.orgnih.govbris.ac.ukresearchgate.net The findings from this research are directly applicable to understanding the conformational and electronic properties of the cis isomer.

Valence Band Spectroscopy and Conformational Analysis

The valence photoelectron spectrum reveals information about the molecule's outermost orbitals. For dithianes, the highest occupied molecular orbitals (HOMO and HOMO-1) are typically the non-bonding lone pair orbitals on the sulfur atoms (n_S). The energy separation between the ionization peaks corresponding to these two orbitals is highly sensitive to the C-S-S-C dihedral angle. bris.ac.ukdntb.gov.ua

Theoretical analysis using methods like the equation-of-motion coupled-cluster singles and doubles (EOM-IP-CCSD) allows for the calculation of ionization energies for different conformers (e.g., chair vs. twist). aip.org By comparing the experimentally measured energy separation of the sulfur non-bonding orbitals with the calculated values for various stable geometries, a reliable estimate of the C-S-S-C dihedral angle in the gas-phase molecule can be determined. bris.ac.uk

Core Photoelectron Spectroscopy as a Probe of Hydrogen Bonding

Core photoelectron spectroscopy, specifically X-ray Photoelectron Spectroscopy (XPS), involves the ionization of core-level electrons (e.g., S 2p, O 1s). The binding energies of these electrons are sensitive to the local chemical environment of the atom. bris.ac.ukresearchgate.net This makes core PES an excellent site-specific probe for intramolecular interactions.

In this compound, the presence of hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which would significantly influence the electronic environment of both the oxygen and sulfur atoms. The O 1s and S 2p core-level spectra can be used to investigate these interactions. For example, the formation of a hydrogen bond to an oxygen atom would typically shift its O 1s binding energy. Similarly, the proximity and orientation of the hydroxyl groups relative to the disulfide bridge would influence the S 2p binding energies. bris.ac.uk

By fitting the experimental core-level spectra and comparing them to theoretical spectra calculated for different conformers (with and without hydrogen bonds) using approaches like the nuclear ensemble approach (NEA), the dominant conformation and the nature of hydrogen bonding can be elucidated. aip.orgresearchgate.net

The table below summarizes key experimental and theoretical binding energies for the sulfur orbitals of the related trans-4,5-dihydroxy-1,2-dithiane (referred to as 6-SS), demonstrating the synergy between experimental data and theoretical calculations. researchgate.net

| Orbital | Experimental Binding Energy (eV) | Calculated Binding Energy (EOM-IP-CCSD/cc-pVTZ) (eV) | Conformer |

|---|---|---|---|

| D₀(nₛ) | 8.83 | 8.96 | ax-H |

| D₁(nₛ) | 9.82 | 9.90 | ax-H |

| S 2p₃/₂ | 163.95 | - | - |

| S 2p₁/₂ | 165.15 | - | - |

Data sourced from a study on trans-4,5-dihydroxy-1,2-dithiane. researchgate.net "ax-H" refers to a specific conformer with an axial hydrogen bond. D₀ and D₁ represent the two highest-energy molecular orbitals derived from the sulfur lone pairs.

This combined spectroscopic and theoretical approach provides a detailed picture of the molecule's electronic structure, which is fundamental to understanding its conformational preferences and reactivity.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound and its derivatives often starts from 1,4-dithiane-2,5-diol, which is the dimer of mercaptoacetaldehyde. unife.it This commercially available starting material provides a convenient entry point to various sulfur-containing heterocycles. unife.it

Development of Diastereoselective Synthetic Pathways

The relative stereochemistry of the hydroxyl groups in 1,2-dithiane-4,5-diol is crucial for its subsequent application in synthesis. Diastereoselective methods aim to control the formation of the cis isomer over the trans isomer. One approach involves the oxidation of the corresponding dithiane precursor, followed by the introduction of hydroxyl groups. ontosight.ai The stereochemical outcome of these reactions can often be influenced by the choice of reagents and reaction conditions.

For instance, domino reactions involving 1,4-dithiane-2,5-diol and various electrophiles have been developed to produce highly functionalized tetrahydrothiophenes with excellent diastereoselectivity. chim.it These reactions, often catalyzed by organocatalysts, proceed through a sequence of sulfa-Michael addition and aldol (B89426) condensation, leading to the formation of multiple contiguous stereocenters with high control. unife.it

Enantioselective Synthesis and Chiral Pool Applications

The development of enantioselective routes to this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry. One established method involves the resolution of a racemic mixture. For example, (±)-cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide was resolved using its bis-'Mosher ester' derivative, which was prepared by reacting the diol with (-)-(R)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride. nih.gov The resulting diastereomeric esters were separated, and subsequent hydrolysis yielded the individual enantiomers. nih.gov

Chiral pool synthesis, which utilizes readily available chiral starting materials, represents another important strategy. researchgate.net While specific examples detailing the direct synthesis of this compound from a chiral pool are not extensively documented in the provided results, the principle of using chiral precursors to induce asymmetry is a fundamental concept in organic synthesis. researchgate.netub.eduub.edu For example, the synthesis of other chiral heterocycles often employs chiral auxiliaries or catalysts derived from the chiral pool to control the stereochemical outcome. ub.edubeilstein-journals.org

Oxidative Transformations of the Intramolecular Disulfide Linkage

The disulfide bond in this compound is susceptible to oxidation, allowing for the synthesis of various oxidized derivatives such as sulfoxides and sulfones. The controlled oxidation of this functionality is a key transformation, expanding the synthetic utility of the parent compound.

Controlled Synthesis of Sulfoxide (B87167) Derivatives (e.g., 1-Monoxides)

The selective oxidation of one of the sulfur atoms in the disulfide linkage leads to the formation of a thiosulfinate (a sulfoxide derivative). This transformation can be achieved using various oxidizing agents. For instance, the oxidation of both trans- and this compound diacetate has been shown to yield the corresponding 1-monoxides. researchgate.net

Enzyme-catalyzed oxidations have also been explored, offering a high degree of stereoselectivity. rsc.org Biocatalysts like toluene (B28343) dioxygenase (TDO) and naphthalene (B1677914) dioxygenase (NDO) have been used for the monosulfoxidation of 1,2-disulfides, producing chiral thiosulfinates with varying enantiomeric excess. rsc.org The use of chiral oxidizing reagents, such as chiral 2-sulfonyloxaziridines, can also provide high enantioselectivity in the oxidation of disulfides to thiosulfinates. researchgate.netacs.org

Preparation of Sulfone Derivatives (e.g., 1,1-Dioxides) via Catalytic Oxidation

Further oxidation of the disulfide linkage, or the intermediate sulfoxide, yields the corresponding sulfone derivative (1,1-dioxide). The synthesis of this compound 1,1-dioxide can be accomplished through the oxidation of the parent dithiane. ontosight.ai However, the oxidation of 1,2-dithiane systems to their 1,1-dioxides can be challenging. researchgate.net

One effective method reported for the oxidation of both trans- and this compound diacetate to their respective 1,1-dioxides involves the use of potassium metaperiodate in aqueous 2-propanol with a catalytic amount of iodine. researchgate.net Other catalytic systems, often employing transition metals, have been developed for the oxidation of sulfides to sulfones using hydrogen peroxide as the oxidant. acs.org

Mechanistic Insights into Disulfide Oxidation Pathways

The oxidation of disulfides proceeds in a stepwise manner. The initial oxidation forms a sulfoxide (thiosulfinate), which can then be further oxidized to a sulfone. The stability and reactivity of these intermediates can vary depending on the structure of the disulfide. For example, sulfoxides derived from 1,2-disulfides are generally less stable than those derived from open-chain sulfides. rsc.org

The mechanism of oxidation can be influenced by the choice of oxidant and catalyst. For instance, enzyme-catalyzed oxidations are thought to proceed through the formation of an enzyme-substrate complex, which facilitates the stereoselective transfer of an oxygen atom. rsc.orgresearchgate.net In chemical oxidations, the reaction pathway can involve nucleophilic attack of the disulfide on the oxidizing agent. The geometry of the disulfide ring system, including the C-S-S-C dihedral angle, can also influence the reactivity and the properties of the resulting oxidized products. researchgate.netaip.org

Chemical Functionalization at Hydroxyl Centers

The two hydroxyl groups of this compound serve as primary sites for chemical modification, allowing for the synthesis of a variety of derivatives.

The hydroxyl groups of this compound can be readily converted into ester and ether functionalities. A common example is the formation of the corresponding diacetate, this compound diacetate, through reaction with an acetylating agent. researchgate.net Research has also detailed the synthesis of bis-'Mosher esters' by reacting the diol with (-)-(R)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, a transformation crucial for the resolution of its enantiomers. nih.gov

The synthesis of ether derivatives has also been explored. For instance, attempts to perform a Mitsunobu reaction with thioacetic acid on this compound did not yield the expected bis(thioacetate) but instead resulted in the formation of an undesired cis-ether. acs.org

| Reactant | Reagent | Product | Reference |

| This compound | Acetylating Agent | This compound diacetate | researchgate.net |

| This compound | (-)-(R)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride | bis-Mosher ester | nih.gov |

| This compound | Thioacetic acid (Mitsunobu conditions) | cis-ether | acs.org |

While the two hydroxyl groups in this compound are chemically equivalent, regioselective derivatization can be achieved in related systems, suggesting potential strategies. For instance, regioselective cycloaddition reactions have been successfully performed with 1,4-dithiane-2,5-diol, a related sulfur-containing heterocycle. researchgate.net These methodologies, which rely on careful control of reaction conditions and the use of specific reagents, could potentially be adapted for the selective functionalization of one hydroxyl group over the other in this compound.

Ring-Opening and Disulfide Cleavage Reactions

The disulfide bond is a key functional group in this compound, and its cleavage is a characteristic reaction of this compound.

The disulfide bond in cyclic disulfides like 1,2-dithiane is susceptible to cleavage by thiolate anions. Studies comparing the rates of degenerate intermolecular thiolate-disulfide interchange have shown that the reaction is significantly slower for the six-membered 1,2-dithiane ring compared to the five-membered 1,2-dithiolane (B1197483) ring. harvard.edu This difference in reactivity is attributed to the lower ring strain in the dithiane system. harvard.edu The rate constant for this interchange is also influenced by the solvent, with different rates observed in mixtures of DMSO-d6 and D2O. harvard.edu

Dithiane adducts can undergo photoinduced fragmentation, a process that has been investigated for its potential in various applications. mdpi.com This fragmentation can be initiated through external sensitization, often involving an electron transfer (ET) sensitizer (B1316253) like benzophenone (B1666685). nih.govresearchgate.net The mechanism involves the transfer of an electron from the dithiane moiety to the excited sensitizer, leading to the formation of a cation-radical which then undergoes C-C bond cleavage. researchgate.net The efficiency of this fragmentation can be high, with quantum yields approaching 100% under certain conditions. nih.govtandfonline.com Studies have explored this phenomenon in various dithiane adducts, including those derived from benzophenone and thioxanthone. mdpi.comnih.govtandfonline.com

| System | Key Features | Mechanism | Reference |

| Dithiane-Thioxanthone Adducts | Fluorogenic, high quantum efficiency | Homolytic fission of a C-C bond in the excited thioxanthone | nih.govtandfonline.com |

| Dithiane-Benzophenone Adducts | Externally sensitized by electron transfer | Photochemically induced single electron transfer followed by mesolytic C-C cleavage | nih.govresearchgate.net |

The disulfide bond of 1,2-dithiane possesses a distinct redox potential and thermochemical properties. The stability of the 1,2-dithiane ring has been studied using ab initio molecular orbital calculations, which show the chair conformation to be significantly more stable than the twist conformation. researchgate.net The energy barrier for the chair-to-twist interconversion has also been calculated. researchgate.net Oxidation of substituted 1,2-dithianes, such as the diacetate of this compound, can lead to the formation of the corresponding 1-monoxides. researchgate.net Further oxidation to the 1,1-dioxides is more challenging but can be accomplished with specific oxidizing agents. researchgate.net The disulfide bond in the resulting 1,1-dioxide can be cleaved by a thiolate ion. researchgate.net

Mechanistic Biological Interactions of Cis 1,2 Dithiane 4,5 Diol 1,1 Dioxide

Molecular Target Engagement with Retroviral Zinc Finger Proteins

The primary antiviral activity of cis-1,2-Dithiane-4,5-diol 1,1-Dioxide is centered on its interaction with the zinc finger proteins of retroviruses, most notably the Nucleocapsid p7 (NCp7) protein of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov These zinc finger domains are critical for multiple phases of the viral replication cycle, making them a prime target for antiviral therapies. nih.govnih.gov

Specificity of Interaction with HIV-1 Nucleocapsid p7 (NCp7) Protein

Research has demonstrated that this compound 1,1-Dioxide specifically targets the conserved zinc finger domains of retroviral nucleocapsid proteins. nih.govnih.gov The HIV-1 NCp7 protein contains two such zinc finger domains, characterized by a Cys-Cys-Cys-His (CCCH) motif that chelates a zinc ion. nih.govnih.gov These structures are essential for the proper folding and function of the NCp7 protein. The compound has been shown to have a broad antiretroviral activity, affecting various strains of HIV-1, HIV-2, and simian immunodeficiency virus, which underscores the highly conserved nature of its target. nih.gov

The specificity of this interaction is a key attribute of the compound's mechanism. It has been observed to attack the retroviral zinc fingers without affecting other potential antiviral targets. nih.gov This targeted approach minimizes off-target effects and highlights the compound's potential as a specific antiviral agent.

Elucidation of Zinc Ejection Mechanism from NCp7 Zinc Fingers

The core mechanism of action of this compound 1,1-Dioxide involves an electrophilic attack on the zinc-coordinating cysteine residues within the NCp7 zinc fingers. nih.gov This interaction leads to the ejection of the zinc ion from the protein's zinc finger domain. nih.gov The dithiane moiety of the compound is crucial for this activity. Unlike some other disulfide-based compounds that can be inactivated by reducing agents in the body, this compound 1,1-Dioxide is a nondissociable tethered dithiane, which allows it to maintain its structure and reactivity. nih.gov

The process of zinc ejection is a critical event that disrupts the structural integrity of the NCp7 protein. The loss of the zinc ion from the finger-like domains leads to a cascade of events that ultimately impairs the virus's ability to replicate.

Consequences of Zinc Finger Disruption on Viral Protein Conformation and Function

The ejection of zinc from the NCp7 zinc fingers induces significant conformational changes in the protein. nih.govnih.gov The zinc ion is essential for maintaining the folded, functional structure of these domains. nih.govnih.gov Without the zinc, the zinc fingers unfold, leading to a loss of the protein's three-dimensional structure. nih.gov

This structural disruption has profound consequences for the various functions of the NCp7 protein throughout the viral life cycle. NCp7 is involved in several key processes, including the packaging of the viral RNA genome into new virions, the reverse transcription of the viral RNA into DNA, and the integration of the viral DNA into the host cell's genome. The conformational changes induced by this compound 1,1-Dioxide compromise these functions, effectively halting viral replication. nih.gov Specifically, the disruption of the zinc fingers has been shown to directly inactivate HIV-1 virions and block the production of infectious virus from cells that already have the integrated proviral DNA. nih.gov

| Functional Impact of NCp7 Zinc Finger Disruption | Affected Viral Process | Reference |

| Impaired Viral RNA Packaging | Assembly of new virions | nih.gov |

| Inhibition of Reverse Transcription | Conversion of viral RNA to DNA | nih.gov |

| Blockade of Viral Integration | Integration of viral DNA into host genome | nih.gov |

| Direct Inactivation of Virions | Loss of infectivity of mature virus particles | nih.gov |

Influence on Cellular Regulatory Pathways and Protein Function

Beyond its direct antiviral effects, there is emerging evidence suggesting that dithiane-containing compounds can influence cellular regulatory pathways, particularly those involved in inflammation and cellular stress responses.

Inhibition of Key Transcription Factors (e.g., NF-kappa-B family members)

While direct studies on this compound 1,1-Dioxide are limited in this area, research on other dithiane and dithiolethione compounds has shown an inhibitory effect on the activation of the nuclear factor-kappa B (NF-κB) family of transcription factors. nih.gov NF-κB is a central regulator of the inflammatory response and is involved in the expression of numerous pro-inflammatory genes. clinicaleducation.org The inhibition of NF-κB activation by related compounds suggests a potential anti-inflammatory role for this compound 1,1-Dioxide. nih.gov

One study on a ditriazine derivative, which also contains a dithiane-like structure, demonstrated its ability to inhibit the NF-κB pathway in macrophages. nih.gov This inhibition was associated with a reduction in the release of inflammatory cytokines. nih.gov

Molecular Mechanisms of Cellular Pathway Modulation

The precise molecular mechanisms by which dithiane compounds may modulate cellular pathways like NF-κB are still under investigation. However, it is hypothesized that their redox-active properties may play a role. The NF-κB signaling pathway is known to be sensitive to the cellular redox state. nih.gov Antioxidant compounds have been shown to inhibit NF-κB activation. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The unique six-membered ring structure of this compound 1,1-dioxide, featuring a disulfide bond with one sulfur atom oxidized to a sulfone, and two cis-oriented hydroxyl groups, is fundamental to its biological activity. SAR studies have been instrumental in dissecting the roles of these features in its mechanism of action, particularly its ability to inhibit the HIV-1 nucleocapsid p7 (NCp7) protein. nih.gov This protein contains zinc finger domains that are crucial for viral replication, making them a key target for antiviral therapies. nih.gov

Comparative Analysis of Enantiomeric Activities

The presence of two stereocenters in this compound 1,1-dioxide gives rise to a pair of enantiomers, (+)- and (-)-forms, which have been found to exhibit different levels of biological activity. Research has demonstrated that the (-)-enantiomer of this compound 1,1-dioxide is approximately twice as active against HIV-1 as its (+)-counterpart. nih.gov

This difference in potency is highlighted by their half-maximal effective concentrations (EC50). The (-)-enantiomer displays an EC50 of 8.8 µM, whereas the (+)-enantiomer has an EC50 of 16.2 µM. nih.gov Interestingly, the racemic mixture, which contains equal amounts of both enantiomers, shows an activity level that is only slightly less than that of the more active (-)-enantiomer. nih.gov

Despite the variation in their anti-HIV efficacy, both enantiomers, as well as the racemic mixture, are effective in promoting the ejection of zinc from the NCp7 zinc finger domains. nih.gov This suggests that the fundamental mechanism of action is the same for both forms, but the stereochemistry of the (-)-enantiomer allows for a more favorable interaction with the biological target, leading to its enhanced activity.

Table 1: Comparative Anti-HIV-1 Activity of this compound 1,1-Dioxide Enantiomers

| Compound | EC50 (µM) |

|---|---|

| (+)-cis-1,2-Dithiane-4,5-diol 1,1-Dioxide | 16.2 |

| (-)-cis-1,2-Dithiane-4,5-diol 1,1-Dioxide | 8.8 |

| Racemic this compound 1,1-Dioxide | ~10 |

Impact of Sulfone Oxidation State on Biological Interaction Affinity and Specificity

The oxidation of one of the sulfur atoms in the dithiane ring to a sulfone (1,1-dioxide) is a critical structural feature that significantly influences the compound's biological activity. While direct comparative studies on the biological activity of this compound versus its 1,1-dioxide form are not extensively detailed in the available literature, the established anti-HIV activity is associated with the 1,1-dioxide derivative. nih.gov

The presence of the sulfone group introduces a highly polar and electron-withdrawing moiety. This modification alters the electronic properties and conformational flexibility of the dithiane ring, which can, in turn, affect its interaction with biological targets. The sulfone group's ability to act as a hydrogen bond acceptor could also play a role in the binding affinity and specificity of the molecule.

The anti-HIV-1 activity of this compound 1,1-dioxide is attributed to its ability to attack the zinc finger domains of the NCp7 protein. nih.gov This interaction leads to the ejection of zinc ions, thereby inactivating the protein and inhibiting viral replication. nih.gov It is plausible that the sulfone group contributes to the electrophilic nature of the disulfide bond, making it more susceptible to nucleophilic attack by the cysteine residues within the zinc finger, although this specific mechanistic detail requires further investigation. The focus of existing research has been on the dioxide form as the active antiviral agent. nih.gov

Advanced Applications and Prospective Research Directions for Cis 1,2 Dithiane 4,5 Diol

Role in Supramolecular Chemistry and Chiral Assemblies

The rigid, chiral scaffold of cis-1,2-dithiane-4,5-diol makes it an attractive building block for the construction of ordered, three-dimensional supramolecular structures. The defined spatial orientation of its functional groups can be exploited to direct the assembly of complex architectures and to impart chirality to the resulting ensembles.

While direct experimental examples of this compound as a chiral linker in bis-porphyrin assemblies are not extensively documented in publicly available literature, its structural characteristics suggest a strong potential for such applications. Porphyrin assemblies are of great interest due to their relevance in mimicking biological systems and in the development of functional materials. mdpi.com The introduction of a chiral linker between two porphyrin units can induce a specific helical arrangement, leading to materials with unique chiroptical properties.

The cis-diol functionality of the dithiane scaffold could be derivatized to connect to two porphyrin macrocycles. The inherent chirality of the linker would then dictate the relative orientation of the porphyrins, potentially leading to the formation of bis-porphyrin tweezers with a defined chiral pocket. Such structures are valuable in host-guest chemistry and asymmetric catalysis. The disulfide bond within the ring also offers a redox-responsive element, allowing for the potential disassembly or conformational change of the supramolecular structure upon reduction.

Table 1: Potential Advantages of this compound as a Chiral Linker in Supramolecular Assemblies

| Feature | Potential Advantage |

| Pre-defined Chirality | Induces a specific stereochemistry in the final assembly. |

| Rigid Cyclic Structure | Provides a well-defined spatial arrangement of linked units. |

| cis-Diol Functionality | Allows for straightforward derivatization to connect molecular components. |

| Redox-Active Disulfide | Introduces a stimulus-responsive element to the supramolecular system. |

The development of systems capable of enantioselective recognition is a key area of research with applications in sensing, separation, and asymmetric catalysis. The enantiopure forms of this compound and its derivatives are promising candidates for the construction of such systems. The cis-1,2-diol motif is a known recognition site for certain catalysts, which can bind to this specific functional group arrangement to effect site-selective reactions. scispace.com This principle of specific recognition can be harnessed in the design of chiral sensors.

By incorporating an enantiopure dithiane-diol derivative into a larger molecular framework that also contains a signaling unit (e.g., a fluorophore), a chiral sensor could be constructed. The binding of a chiral analyte to the dithiane-diol moiety through non-covalent interactions, such as hydrogen bonding, would occur with stereochemical preference. This selective binding event could then modulate the properties of the signaling unit, leading to a detectable change (e.g., in fluorescence) that reports on the presence and enantiomeric excess of the analyte.

Scaffold for the Rational Design and Synthesis of Novel Chemical Entities

The dithiane ring system is a versatile scaffold in organic synthesis and medicinal chemistry. beilstein-journals.org The this compound framework, with its multiple functionalization points and constrained conformation, serves as an excellent starting point for the rational design of new molecules with tailored properties.

The ability to systematically modify the structure of this compound allows for the creation of a library of related compounds that can be used to probe biological mechanisms. Key strategies for structural modification include:

Derivatization of the diol: The hydroxyl groups can be converted into ethers, esters, or other functional groups to modulate polarity, steric bulk, and hydrogen bonding capacity.

Modification of the disulfide bond: The disulfide can be oxidized to thiosulfinates or thiosulfonates, or reduced and alkylated to generate acyclic dithiol derivatives. Each modification alters the electronic properties and redox potential of the molecule.

Introduction of substituents on the carbon backbone: Synthetic routes can be developed to introduce substituents at the C3 and C6 positions of the dithiane ring, further diversifying the scaffold.

These modifications can be used to investigate structure-activity relationships (SAR) for a biological target, helping to identify the key molecular features responsible for a particular effect.

The development of efficient and versatile synthetic routes to analogs of this compound is crucial for exploring their potential applications. The parent compound is the cyclic form of dithioerythritol (B556865), and its synthesis can be achieved through the oxidation of the corresponding dithiol. ebi.ac.uk Access to a range of analogs with tuned reactivity can be achieved through several synthetic approaches:

Asymmetric synthesis: The development of stereoselective synthetic methods is essential for obtaining enantiopure derivatives for applications in chiral recognition and asymmetric catalysis.

Functional group interconversion: Utilizing the reactivity of the diol and disulfide functionalities allows for the late-stage introduction of diverse chemical groups.

Total synthesis from chiral pool starting materials: Employing readily available chiral molecules as starting points can provide efficient routes to enantiomerically pure analogs.

The synthetic accessibility of these analogs is key to systematically tuning their properties, such as their redox potential or their ability to act as ligands for metal ions.

Employment as a Mechanistic Probe in Biochemical and Biophysical Investigations

The unique combination of a redox-active disulfide bond and a rigid diol structure makes this compound a potentially valuable tool for investigating biochemical and biophysical processes. While specific applications of this molecule as a mechanistic probe are not yet widely reported, its properties suggest several promising avenues of research.

Dithiol-disulfide exchange is a fundamental process in biology, involved in protein folding, enzyme regulation, and redox signaling. This compound can be considered a constrained analog of dithioerythritol (DTE), a commonly used reducing agent. Due to its cyclic nature, the entropic cost of forming the disulfide bond from the corresponding dithiol is lower than for an acyclic dithiol. This can influence its redox potential and its reactivity in thiol-disulfide exchange reactions. By comparing the effects of this compound and its acyclic counterpart, researchers could gain insights into the role of conformational constraint in these processes.

Furthermore, the incorporation of a reporter group, such as a fluorophore, onto the dithiane scaffold could lead to the development of novel fluorescent probes. acs.org For example, a probe designed to undergo a change in fluorescence upon reduction of the disulfide bond could be used to monitor redox changes in biological systems in real-time.

Table 2: Potential Applications of this compound as a Mechanistic Probe

| Area of Investigation | Potential Application |

| Enzyme Kinetics | As a substrate or inhibitor analog to study the mechanism of oxidoreductases. |

| Protein Folding | To investigate the role of disulfide bond formation and isomerization. |

| Redox Biology | As a constrained redox-active molecule to probe cellular redox environments. |

| Biophysical Studies | As a building block for fluorescent probes to monitor biological processes. |

Future Methodological Advancements in Dithiane-Mediated Reactions

The unique structural features of this compound, namely the vicinal diol functionality, the disulfide bond, and the cis-stereochemistry, offer intriguing possibilities for the development of novel dithiane-mediated reactions. Future progress in this area is anticipated to focus on harnessing these features to achieve unprecedented chemical transformations.

Development of Novel Catalytic Systems for Transformations

The development of innovative catalytic systems that can selectively act upon or be directed by the this compound moiety is a key frontier. The proximity of the diol and disulfide functionalities could be exploited for the design of catalysts that effect specific transformations of the dithiane ring or utilize it as a directing group for reactions at other sites within a molecule.

While research directly targeting this compound is still emerging, progress in the broader field of dithiane chemistry provides a roadmap for future investigations. For instance, transition metal-catalyzed cross-coupling reactions have proven to be powerful tools for carbon-carbon and carbon-heteroatom bond formation. mdpi.com Future research could explore the development of palladium or other transition metal complexes capable of selectively activating the C-S bonds of this compound, enabling its use in novel cross-coupling strategies.

Furthermore, the principles of organocatalysis could be applied to develop enantioselective transformations involving this dithiane. Chiral organocatalysts, such as squaramides, have been successfully employed in asymmetric annulation reactions with related sulfur-containing compounds like 1,4-dithiane-2,5-diol (B140307). rsc.org This suggests a promising avenue for designing organocatalytic systems that can recognize the chiral environment of this compound derivatives to achieve high levels of stereocontrol in various chemical reactions.

Table 1: Potential Catalytic Transformations of this compound Derivatives

| Catalytic System | Potential Transformation | Desired Outcome |

| Transition Metal Catalysts (e.g., Pd, Ni, Cu) | C-S Bond Activation / Cross-Coupling | Formation of new C-C or C-Heteroatom bonds |

| Chiral Organocatalysts (e.g., Squaramides, Proline derivatives) | Asymmetric Functionalization | Enantioselective synthesis of complex chiral molecules |

| Lewis Acid Catalysts | Ring-Opening Reactions | Generation of functionalized linear dithioalkanes |

| Photoredox Catalysis | Radical-mediated Transformations | Novel bond formations under mild conditions |

Integration into Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The integration of this compound as a key building block in MCRs holds significant potential for the rapid generation of molecular diversity.

The bifunctional nature of this compound, possessing both nucleophilic diol groups and an electrophilically activatable disulfide bond, makes it an attractive candidate for the design of novel MCRs. For example, in situ opening of the dithiane ring could generate a reactive dithiol species that could then participate in a cascade of reactions with other components to build complex heterocyclic systems.

Table 2: Hypothetical Multi-Component Reaction Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| This compound | Aldehyde | Isocyanide | Highly functionalized thiazolidine (B150603) derivatives |

| This compound | α,β-Unsaturated Ketone | Amine | Substituted tetrahydrothiophene (B86538) derivatives |

| This compound | Alkyne | Azide | Triazole-containing sulfur heterocycles |

常见问题

Q. How can researchers optimize the oxidation of cis-1,2-Dithiane-4,5-diol diacetate to achieve high yields of S-oxides?

- Methodological Answer : Oxidation of cis-1,2-Dithiane-4,5-diol diacetate (6) to S-oxides (e.g., 1-monoxide 8 or 1,1-dioxide 11) requires precise control of reaction conditions. Use potassium periodate (KIO₄) in a mixed solvent system (e.g., aqueous tert-ProH) at 80–82°C with stirring. Catalyst optimization is critical: iodine (I₂) can accelerate the reaction, as shown in Table I, where varying I₂ amounts (0.5–1.5 mmol) were tested. Monitor reaction progress via periodic sampling, concentration, and analysis by IR spectroscopy or TLC. Yields up to 66% for 1,1-dioxide 11 were achieved after recrystallization from benzene .

Q. What spectroscopic methods are effective for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are primary tools. For example:

- ¹H NMR : Peaks at δ 5.21 (s, CH₃CO) and δ 3.86–3.48 (m, CH₂) confirm diacetate substitution .

- IR : Absorbance at 1750 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (S-O stretch) distinguishes S-oxide derivatives .

- Mass Spectrometry : Use m/e 208 (molecular ion) and fragment patterns (e.g., m/e 43 as base peak) for structural validation .

Q. How can the stereochemistry of this compound influence its synthetic applications?

- Methodological Answer : The cis configuration enhances stability in cyclic disulfide systems, making it a precursor for redox-active compounds. For example, cis-1,2-Dithiane-4,5-diol diacetate (6) oxidizes selectively to 1-monoxide (8), whereas the trans isomer forms different products. Stereochemical control is critical in designing antiradiation agents or redox modulators, as seen in comparative studies of S-oxide derivatives .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate this compound's interactions with peroxiredoxins?

- Methodological Answer : Use software like RxDock with a validated protocol:

Cavity Search : Define the binding site using a reference ligand (e.g., crystal-bound DTT) .

Docking Validation : Re-dock cis-1,2-Dithiane-4,5-diol (DTT) to confirm scoring reproducibility.

Pose Analysis : Compare binding conformations and hydrogen-bonding interactions (e.g., hydroxyl groups with catalytic cysteine residues). This approach revealed competitive inhibition mechanisms in peroxiredoxin systems .

Q. What experimental approaches are used to analyze the redox behavior of this compound in protein cluster stability?

- Methodological Answer : Apply redox titration coupled with spectroscopic monitoring:

- UV-Vis Spectroscopy : Track cluster stability in [4Fe-4S] proteins (e.g., Streptomyces WhiD) by observing absorbance shifts (e.g., λmax 406 → 415 nm during oxidation) .

- Control Experiments : Compare effects of cis-1,2-Dithiane-4,5-diol with mono-thiols (e.g., glutathione) to isolate disulfide-specific redox activity. Biphasic kinetics observed in DTT-treated reactions highlight its role in cluster reconstitution .

Q. How does this compound compare to trans-isomers in modulating enzymatic activity?

- Methodological Answer : Conduct comparative enzymology studies:

- Activity Assays : Test cis and trans isomers as cofactors in enzymes like Calvin-Benson-Bassham SBPase. Pre-treat proteins with 10 mM trans-1,2-Dithiane-4,5-diol (DTTox) and analyze oligomeric states via SEC-SAXS (Size Exclusion Chromatography–Small-Angle X-ray Scattering). Results show trans-DTTox stabilizes dimeric forms, while cis derivatives may alter quaternary structures .

- Thermodynamic Profiling : Use calorimetry to measure ΔrH° for redox reactions. For trans-isomers, ΔrH° = -31.5 ± 2.6 kJ/mol in aqueous buffers , but cis isomers may exhibit distinct energetics due to steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。